molecular formula C11H13N5O2 B2486999 (3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanon CAS No. 2320605-51-2

(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanon

Katalognummer: B2486999
CAS-Nummer: 2320605-51-2
Molekulargewicht: 247.258
InChI-Schlüssel: XRNNLMKPTDSQOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and an isoxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing triazole and isoxazole rings exhibit significant antimicrobial activities. The mechanism is often attributed to their ability to inhibit key enzymes involved in microbial metabolism. For instance:

  • In vitro studies have shown that derivatives of triazole exhibit potent activity against various bacterial strains and fungi, making them suitable candidates for developing new antimicrobial agents .

Anticancer Effects

The anticancer potential of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone has been explored in several studies:

  • Mechanistic studies suggest that this compound can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
  • Case studies have demonstrated its efficacy against various cancer cell lines, with IC50 values indicating strong cytotoxic effects .

Synthesis and Characterization

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves:

  • Formation of the Triazole Ring : Utilizing 1,3-dipolar cycloaddition reactions.
  • Azetidine Formation : Cyclization from appropriate precursors.
  • Isoxazole Attachment : Through nucleophilic substitution or coupling reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: This might involve the cyclization of a suitable precursor under basic or acidic conditions.

    Construction of the Isoxazole Ring: This can be synthesized via a 1,3-dipolar cycloaddition reaction.

    Coupling Reactions: The final step would involve coupling the triazole, azetidine, and isoxazole moieties under specific conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring.

    Reduction: Reduction reactions might target the triazole or azetidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone: Similar compounds might include other triazole-azetidine-isoxazole derivatives.

    Triazole Derivatives: Compounds with similar triazole rings.

    Azetidine Derivatives: Compounds with similar azetidine rings.

    Isoxazole Derivatives: Compounds with similar isoxazole rings.

Uniqueness

The uniqueness of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone lies in its specific combination of three distinct heterocyclic rings, which may confer unique biological and chemical properties not found in simpler compounds.

Biologische Aktivität

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications and underlying mechanisms.

Structural Overview

The compound features:

  • A triazole ring , known for its biological versatility.
  • An azetidine ring , which contributes to the compound's structural rigidity.
  • An isoxazole moiety , which is often associated with anti-inflammatory and analgesic properties.

The molecular formula of the compound is C12H13N5OC_{12}H_{13}N_5O with a molecular weight of approximately 241.27 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the triazole ring via click chemistry techniques.
  • Cyclization to form the azetidine structure.
  • Coupling with the isoxazole component under controlled conditions.

Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have indicated that compounds containing triazole and isoxazole moieties exhibit significant antimicrobial activities. The synthesized compound has been evaluated against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL

These MIC values suggest that the compound exhibits potent antibacterial activity, potentially outperforming standard antibiotics in some cases .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. The results indicate that it can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated through assays measuring nitric oxide production in RAW 264.7 macrophages. The results demonstrated a significant reduction in nitric oxide levels, indicating potential as an anti-inflammatory agent:

Treatment Nitric Oxide Production (%)
Control100%
Compound Treatment30%

This reduction suggests that the compound may inhibit inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole-containing compounds similar to our target compound:

  • Triazole Derivatives Against Leishmania : A series of triazole derivatives showed significant anti-leishmanial activity with IC50 values ranging from 2.43 to 45.75 µM against Leishmania donovani promastigotes .
  • Neuroprotective Effects : Triazole hybrids have been reported to exhibit neuroprotective effects by inhibiting acetylcholinesterase activity, suggesting potential applications in neurodegenerative diseases .

Eigenschaften

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-7-10(8(2)18-14-7)11(17)15-5-9(6-15)16-12-3-4-13-16/h3-4,9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNNLMKPTDSQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.